Caffeyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Lignin Biosynthesis

Lignin is a complex polymer that provides structural support and defense mechanisms for plants. Caffeyl alcohol acts as a precursor molecule in lignin biosynthesis. Researchers have used caffeyl alcohol to study the enzymatic pathways involved in lignin formation. By investigating how enzymes like peroxidases convert caffeyl alcohol into radicals, scientists can gain insights into the regulation and control of lignin production []. This knowledge is crucial for understanding plant development, defense mechanisms, and potential manipulation of lignin content for biofuel production.

A Unique Polymer: C-lignin

Recently, research has identified a unique type of lignin called C-lignin, composed solely of caffeyl alcohol units linked together []. This discovery challenges the traditional understanding of lignin structure, which typically involves three different monolignols. Studying C-lignin formation in vanilla and cactus seeds helps researchers understand the diversity and flexibility of lignin biosynthesis pathways in nature. This knowledge could lead to the identification of novel genes and enzymes involved in lignin formation, paving the way for future advancements in plant genetic engineering.

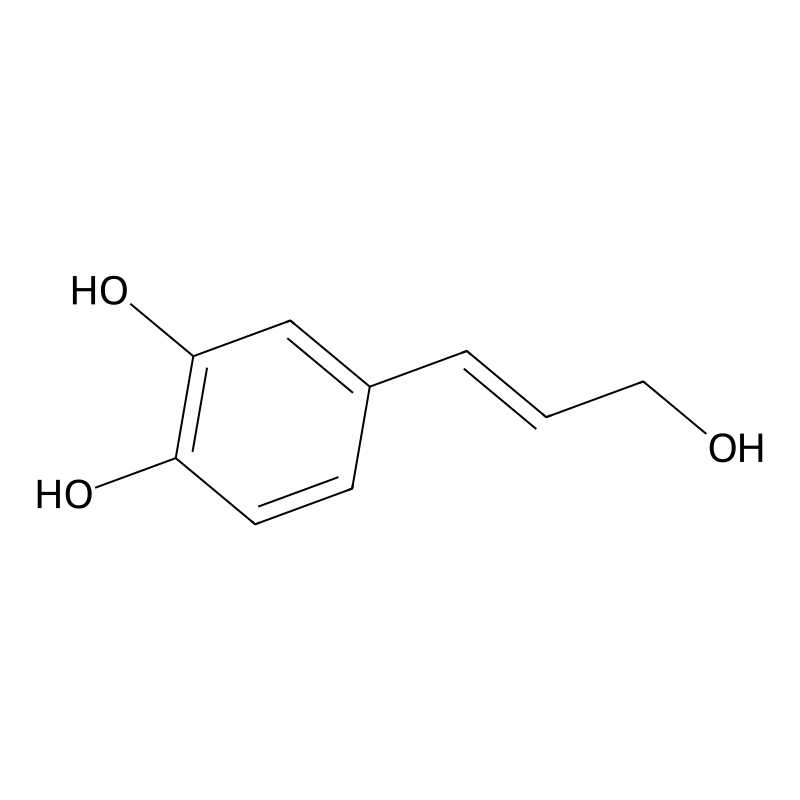

Caffeyl alcohol is an organic compound with the chemical formula . It appears as a colorless solid and is structurally related to catechol through the attachment of an allyl alcohol group. Caffeyl alcohol serves as a precursor to coniferyl alcohol and plays a crucial role in the formation of C-lignin, which is characterized by its unique polymerization properties and structural stability due to benzodioxane linkages .

- Polymerization: In plants, caffeyl alcohol can polymerize to form C-lignin through oxidative enzyme reactions, primarily facilitated by laccases and class-III peroxidases. This process involves free-radical cross-coupling mechanisms that generate linear polymers composed solely of caffeyl alcohol units .

- Conversion to Other Compounds: Caffeyl alcohol can be converted into caffeyl aldehyde through enzymatic processes involving caffeate O-methyltransferase. This conversion is essential for the biosynthesis of various lignin precursors .

Caffeyl alcohol exhibits notable biological activities:

- Lignification: It is crucial in the lignification process within plants, contributing to the structural integrity and rigidity of plant cell walls. The polymerization of caffeyl alcohol leads to the formation of C-lignin, which provides resistance against microbial degradation and enhances water transport in vascular plants .

- Antioxidant Properties: Some studies suggest that compounds derived from caffeyl alcohol may possess antioxidant properties, potentially contributing to plant defense mechanisms against oxidative stress .

Caffeyl alcohol can be synthesized through various methods:

- Biosynthetic Pathway: In plants, it is synthesized from phenylalanine via a series of enzymatic reactions involving L-phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and caffeoyl-CoA O-methyltransferase (CCoAOMT) .

- Laboratory Synthesis: Caffeyl alcohol can also be synthesized in the laboratory starting from 3,4-dihydroxybenzaldehyde. This synthetic route typically involves reduction and coupling reactions to obtain the desired product .

Caffeyl alcohol has several important applications:

- Biomaterials: Its role in lignin biosynthesis makes it a valuable component in the production of bio-based materials with enhanced mechanical properties.

- Chemical Feedstock: Caffeyl alcohol serves as a precursor for producing catechol derivatives and other valuable chemicals through depolymerization processes .

- Agricultural Uses: As part of lignin, it contributes to plant resilience against pathogens and environmental stressors.

Caffeyl alcohol shares structural similarities with several other compounds involved in lignin biosynthesis. Here are some key comparisons:

| Compound | Structure | Role in Lignin Biosynthesis | Unique Features |

|---|---|---|---|

| Coniferyl Alcohol | Precursor to G/S lignins | Contains methoxy groups that enhance polymerization | |

| Sinapyl Alcohol | Precursor to sinapyl lignins | Contains additional methoxy group | |

| Caffeic Acid | Precursor for caffeyl and coniferyl alcohol | Acts as a key intermediate in phenylpropanoid metabolism |

Uniqueness of Caffeyl Alcohol

Caffeyl alcohol is unique due to its exclusive role in forming C-lignin without methylation at the hydroxyl groups, resulting in distinct structural properties such as lower molecular weight and higher stability compared to traditional G/S lignins. Its polymerization leads to homopolymers characterized by benzodioxane linkages, which confer resilience against degradation processes common in other types of lignin .

IUPAC Nomenclature & Systematic Identification

Caffeyl alcohol, systematically named 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol, is a phenylpropanoid derivative characterized by a catechol (1,2-dihydroxybenzene) moiety linked to an allylic alcohol group. Its structure is defined by a benzene ring with hydroxyl groups at positions 3 and 4 (relative to the propenyl chain) and a trans-configured double bond (E-isomer) in the allyl side chain. The compound is also referred to as caffeoyl alcohol or 3,4-dihydroxycinnamyl alcohol in phytochemical literature.

Molecular Formula & Functional Group Analysis

The molecular formula of caffeyl alcohol is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol. Key functional groups include:

- Two phenolic hydroxyl groups (catechol structure) responsible for redox activity.

- A propenyl (–CH=CH–CH₂OH) side chain with a primary alcohol group.

- A conjugated double bond enabling resonance stabilization during lignin polymerization.

Table 1: Key Molecular Properties of Caffeyl Alcohol

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₀O₃ |

| Molecular weight | 166.17 g/mol |

| IUPAC name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol |

| CAS registry number | 3598-26-3 |

| Key functional groups | Catechol, allyl alcohol |

Stereochemical Properties & Isomeric Forms

Caffeyl alcohol exists predominantly in the trans (E) configuration due to thermodynamic stability, as observed in lignin polymers isolated from Vanilla planifolia seed coats. The cis (Z) isomer is less common and has not been reported in natural systems. The stereochemistry of the benzodioxane linkages formed during polymerization (trans/cis ratio ~97:3) further confirms the preference for trans configurations in vivo.

Historical Context in Phytochemistry Research

Discovery in Vanilla planifolia & Cactaceae Seed Coats

Caffeyl alcohol was first identified as a lignin precursor in the seed coats of the vanilla orchid (Vanilla planifolia) and members of the Cactaceae family (e.g., Mammillaria spp.) through nuclear magnetic resonance (NMR) and thioacidolysis studies. Unlike conventional lignins composed of guaiacyl (G) and syringyl (S) units, these seed coats contain C-lignin, a homopolymer of caffeyl alcohol linked via benzodioxane bonds. This discovery challenged the traditional view of lignin as a heteropolymer and revealed metabolic flexibility in plant cell wall biosynthesis.

Table 2: Natural Occurrence of Caffeyl Alcohol-Based Lignin

| Plant Species | Tissue | Lignin Type | Key Reference |

|---|---|---|---|

| Vanilla planifolia | Seed coat | C-lignin | |

| Mammillaria spp. | Seed coat | C-lignin | |

| Cleome hassleriana | Seed coat | C/G-lignin |

Evolutionary Significance in Lignin Diversification

The biosynthesis of C-lignin represents an evolutionary adaptation to specific ecological niches. In Vanilla and cacti, C-lignin’s linear homopolymeric structure enhances mechanical strength and hydrophobicity in seed coats, critical for arid environments. Phylogenetic studies suggest that the enzymatic machinery for caffeyl alcohol production—particularly caffeate O-methyltransferase (COMT) suppression and cinnamyl alcohol dehydrogenase (CAD) specialization—arose independently in multiple lineages. For example, in Cleome hassleriana, the shift from G-lignin to C-lignin during seed development is regulated by downregulation of COMT and the activation of CAD5, which preferentially reduces caffealdehyde to caffeyl alcohol. This metabolic rerouting highlights the plasticity of phenylpropanoid pathways in land plants.

Caffeyl alcohol, with the molecular formula C₉H₁₀O₃ and chemical name 3,4-dihydroxycinnamyl alcohol, represents a crucial phenylpropanoid compound in plant biochemistry and synthetic organic chemistry [1] [2]. This colorless solid compound serves as a precursor to specialized lignin polymers and exhibits unique polymerization properties through its catechol functionality [3]. The compound's synthesis and isolation require sophisticated methodologies due to its reactive dihydroxy substitution pattern and susceptibility to oxidative degradation .

Laboratory Synthesis Approaches

Silver Carbonate-Mediated Oxidative Coupling

Silver carbonate (Ag₂CO₃) serves as a pivotal oxidizing agent for caffeyl alcohol synthesis through radical coupling mechanisms [8]. The Fétizon oxidation protocol employs silver carbonate absorbed onto celite, facilitating single electron oxidation of alcoholic substrates through silver cations [12]. This methodology proves particularly effective for caffeyl alcohol synthesis due to the compound's tendency to undergo controlled oxidative coupling reactions.

The synthetic protocol involves treating caffeyl alcohol precursors with silver carbonate under carefully controlled conditions [8]. The mechanism proceeds through single electron oxidation by silver(I) ions, generating radical intermediates that subsequently undergo coupling reactions [12]. The carbonate ion functions as a base, deprotonating the resulting carbonyl compounds and facilitating the elimination of water and carbon dioxide [12].

Optimization parameters for silver carbonate-mediated synthesis include temperature control, solvent selection, and reaction time. The reaction typically requires non-polar solvents such as benzene or xylene to minimize competitive coordination with silver ions [12]. Temperature control proves critical, with reflux conditions often necessary to drive the reaction and remove generated water through azeotropic distillation [12]. The celite support increases surface area availability, accelerating reaction rates through enhanced silver-substrate contact [12].

Research findings demonstrate that silver carbonate oxidation successfully generates benzodioxane dimers from caffeyl alcohol through radical coupling mechanisms [8] [9]. The synthetic dimer products exhibit structural similarity to naturally occurring caffeyl alcohol polymers found in plant seed coats [9]. Mass spectrometry analysis confirms dimer formation with molecular ion peaks consistent with caffeyl alcohol coupling products [8].

Microwave-Assisted Wittig Reaction Protocols

Microwave-assisted synthesis represents an advanced approach for caffeyl alcohol preparation through Wittig reaction protocols [13]. The methodology utilizes microwave irradiation to accelerate reaction rates and improve yields compared to conventional heating methods [13]. Wittig reactions involving caffeyl alcohol precursors benefit from microwave enhancement due to efficient energy transfer and reduced reaction times [29].

The Wittig reaction mechanism involves phosphorus ylide formation followed by nucleophilic addition to carbonyl compounds [32]. For caffeyl alcohol synthesis, 3,4-dihydroxybenzaldehyde serves as the carbonyl component, reacting with appropriate phosphonium ylides under microwave conditions [23]. The reaction proceeds through oxaphosphetane intermediate formation, ultimately yielding the desired alkene products [32].

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Temperature | 100-130°C | [13] |

| Reaction Time | 30-40 minutes | [13] |

| Power Setting | 100-400 W | [13] |

| Solvent System | Ethanol/Water mixtures | [13] |

| Yield Improvement | 72% vs 34% conventional | [13] |

Microwave-assisted protocols demonstrate significant advantages in caffeyl alcohol synthesis through enhanced reaction kinetics [13]. Studies report yield improvements from 34% using conventional heating to 72% under microwave irradiation conditions [13]. The shortened reaction times (30-40 minutes versus several hours) reduce potential side reactions and decomposition pathways [13].

Wittig reagent preparation involves treating appropriate haloacetic acid derivatives with triphenylphosphine to generate phosphonium salts [23]. The subsequent ylide formation requires basic conditions, typically using strong bases such as sodium hydride or potassium tert-butoxide [23]. Microwave enhancement accelerates both ylide formation and subsequent carbonyl addition steps [13].

Substrate scope investigations reveal that microwave-assisted Wittig reactions accommodate various substituted benzaldehydes, including the 3,4-dihydroxy substitution pattern required for caffeyl alcohol synthesis [23]. The methodology tolerates the electron-rich aromatic system and generates products with excellent stereochemical control [23].

Enzymatic Polymerization via Peroxidase/Laccase Systems

Enzymatic synthesis of caffeyl alcohol utilizes specialized oxidoreductase systems, particularly peroxidases and laccases, to facilitate controlled polymerization reactions [5] [15]. These enzymes demonstrate substrate specificity for caffeyl alcohol and related phenylpropanoid compounds, enabling biocatalytic synthesis approaches [5]. Laccase8 from Cleome hassleriana exhibits remarkable selectivity for caffeyl alcohol oxidation while showing no activity toward coniferyl alcohol [5].

Enzyme kinetic parameters reveal distinct substrate preferences among different oxidoreductases. ChLAC8 demonstrates a maximum velocity (Vmax) of 284.4 ± 50.4 pKAT mg⁻¹ for caffeyl alcohol oxidation with a Michaelis constant (Km) of 210.3 ± 90.6 μM [5]. The catalytic efficiency (kcat/Km) reaches 92.53 M⁻¹ s⁻¹ for caffeyl alcohol, indicating high enzymatic affinity [5].

| Enzyme | Substrate | Vmax (pKAT mg⁻¹) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹ s⁻¹) |

|---|---|---|---|---|---|

| ChLAC8 | Caffeyl alcohol | 284.4 ± 50.4 | 210.3 ± 90.6 | 0.019 ± 0.003 | 92.53 |

| ChLAC8 | Sinapyl alcohol | 192.0 ± 12.8 | 60.2 ± 16.7 | 0.013 ± 0.001 | 218.0 |

| ChLAC8 | Coniferyl alcohol | Not detected | Not detected | Not detected | Not detected |

Peroxidase-catalyzed polymerization generates dehydrogenation polymers (DHP) from caffeyl alcohol monomers [25]. The enzymatic oxidation produces radical intermediates that undergo combinatorial coupling reactions, forming complex polymer structures [25]. These synthetic polymers exhibit structural similarities to naturally occurring caffeyl alcohol polymers found in plant seed coats [25].

Reaction optimization involves controlling enzyme concentration, substrate availability, and environmental conditions [43]. Temperature optimization studies indicate optimal activity at 57-69°C for various peroxidase systems [43]. pH control proves critical, with most peroxidases requiring slightly acidic to neutral conditions for maximum activity [50]. Substrate molar ratios significantly influence polymerization patterns and final product characteristics [43].

Liquid chromatography-tandem mass spectrometry analysis confirms dimer and trimer formation during enzymatic polymerization [5]. Primary products show molecular ions at m/z 329 for caffeyl alcohol dimers and m/z 493 for trimers [5]. The enzymatic approach provides excellent control over polymerization degree and product distribution compared to chemical methods [5].

Extraction from Natural Sources

Deep Eutectic Solvent (DES) Fractionation Techniques

Deep eutectic solvents represent innovative extraction media for caffeyl alcohol isolation from natural sources [16] [17]. These solvents, typically composed of hydrogen bond donors and acceptors, offer enhanced extraction efficiency compared to conventional organic solvents [17]. Choline chloride-based DES systems demonstrate particular effectiveness for phenolic compound extraction [16] [21].

The extraction mechanism involves hydrogen bonding interactions between DES components and target phenolic compounds [21]. Caffeyl alcohol's hydroxyl groups form stable complexes with DES constituents, facilitating selective extraction from complex plant matrices [21]. The polarity and hydrogen bonding capacity of DES can be tuned through component selection and molar ratios [17].

Optimization studies reveal critical parameters affecting extraction efficiency [17] [19]. Temperature control significantly influences extraction yields, with optimal ranges typically between 40-70°C for phenolic compounds [19] [37]. Solid-to-liquid ratios require careful optimization, with studies indicating optimal ratios between 1:10 to 1:40 (w/v) depending on the plant matrix [19] [21].

| DES System | Temperature (°C) | Time (min) | Yield (mg/g DM) | Reference |

|---|---|---|---|---|

| ChCl:Caffeic acid | 85 | 1440 | 90.69% conversion | [16] |

| ChCl:Ethanol (70%) | 70 | 360 | 3.47 ± 0.01 | [40] |

| Alcohol-based DES | 60-80 | 15-30 | Variable | [17] |

Kinetic studies demonstrate enhanced mass transfer rates in DES systems compared to conventional solvents [16] [49]. The activation energy for caffeic acid conversion decreases from 90.19 kJ/mol with solid substrates to 67.57 kJ/mol in DES systems [16]. This reduction indicates more favorable thermodynamic conditions for extraction processes [16].

Response surface methodology optimization identifies optimal extraction conditions for caffeyl alcohol recovery [17] [37]. Statistical analysis reveals significant interactions between temperature, time, and solvent composition on extraction yields [37]. The methodology enables prediction of optimal conditions while minimizing experimental requirements [37].

Sequential Alkaline & Acid Hydrolysis Protocols

Sequential hydrolysis protocols combine alkaline pretreatment followed by acid hydrolysis to maximize caffeyl alcohol extraction from lignocellulosic materials [18] [35]. This two-stage approach targets different chemical bonds and extraction mechanisms, achieving comprehensive compound recovery [18]. Alkaline treatment solubilizes lignin-bound caffeyl alcohol, while acid hydrolysis releases compounds from polysaccharide matrices [35].

Alkaline hydrolysis employs sodium hydroxide or calcium hydroxide solutions at moderate temperatures to cleave ether linkages [35]. The process operates at 40-160°C using alkali concentrations of 10-25% (w/v) [20] [35]. Treatment duration varies from 30 minutes to several hours depending on biomass characteristics and desired extraction efficiency [35].

| Treatment Stage | Reagent | Concentration | Temperature (°C) | Time (h) | Efficiency |

|---|---|---|---|---|---|

| Alkaline pretreatment | NaOH | 10-25% (w/v) | 40-160 | 0.5-6 | 13-30% delignification |

| Acid hydrolysis | H₂SO₄ | 2-4% (w/v) | 121-140 | 1-2 | Variable recovery |

| Combined protocol | Sequential | Variable | Optimized | Total 2-8 | Enhanced yield |

Acid hydrolysis follows alkaline pretreatment using dilute mineral acids [35] [39]. Sulfuric acid concentrations of 2-4% (w/v) at temperatures of 121-140°C effectively hydrolyze glycosidic bonds [39]. The controlled acidic conditions prevent excessive compound degradation while maximizing extraction yields [35].

Optimization strategies focus on pH control, temperature management, and reaction time coordination [50] [52]. Sequential protocols require careful pH adjustment between stages to maintain compound stability [36]. Temperature profiles must balance extraction efficiency with thermal degradation risks [38].

Process monitoring involves analyzing intermediate products and final extracts using chromatographic methods [39]. High-performance liquid chromatography quantifies caffeyl alcohol recovery at each extraction stage [37]. Mass balance calculations ensure comprehensive accounting of extracted compounds and process efficiency [39].

Research findings demonstrate enhanced extraction yields through sequential protocols compared to single-stage methods [36] [39]. Studies report 68.9% total bioproduct recovery using sequential extraction versus 46.2% for independent assays [39]. The methodology provides more realistic extraction data by accounting for inter-compound interactions during processing [39].

XLogP3

Wikipedia

(E)-caffeyl alcohol